Acefylline piperazine

Description

Historical Context and Chemical Classification within Xanthine (B1682287) Derivatives

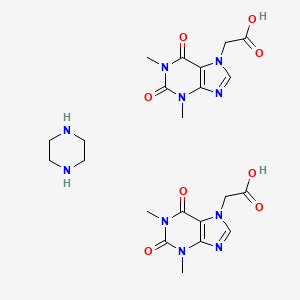

Acefylline (B349644) piperazine (B1678402) belongs to the xanthine chemical class, a group of purine (B94841) alkaloids. ncats.iodrugbank.com Structurally, it is the salt formed between acefylline (7-theophyllineacetic acid) and piperazine. newdrugapprovals.orggoogle.com The preparation of acefylline was first described in a German patent in 1922. newdrugapprovals.org Theophylline (B1681296), the parent compound of acefylline, is a well-known methylated xanthine. researchgate.net Piperazine itself was introduced for its anthelmintic properties in 1953. drugbank.com The combination of acefylline with piperazine resulted in a compound intended to offer a better therapeutic profile than existing xanthines. ncats.io

The development of acefylline piperazine represents a strategic modification of the theophylline structure. Theophylline has been a cornerstone in the management of respiratory diseases, but its use can be limited by a narrow therapeutic index and associated side effects. The synthesis of acefylline, and subsequently its salt with piperazine, was a deliberate effort to create a derivative with improved tolerability. ncats.ioncats.io

Rationale for Advanced Academic Investigation of this compound

The primary impetus for the academic investigation of this compound stems from its established pharmacological activities and its more favorable tolerability profile compared to theophylline. ncats.io It was developed to be a less toxic alternative with minimal gastric irritation. ncats.ioncats.io The compound is recognized for its direct bronchodilator action, making it a subject of interest for respiratory conditions. ncats.ioncats.iomedchemexpress.comdrugcentral.org

The mechanisms underlying its therapeutic effects, while not fully elucidated, are known to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) isoenzymes. ncats.iomedchemexpress.com Adenosine receptor antagonism contributes to its stimulant effects, while PDE inhibition leads to an increase in intracellular cyclic AMP, resulting in smooth muscle relaxation. ncats.iomedchemexpress.com These established actions provide a solid foundation for its continued study. Furthermore, some research indicates that this compound is poorly absorbed after intravenous administration, which has prompted investigations into chemical modifications to enhance its bioavailability. jfda-online.com

Current Research Frontiers and Unexplored Domains Pertaining to the Compound

Current academic research on this compound is multifaceted, exploring novel applications and a deeper understanding of its molecular interactions. One of the significant recent findings is its role as a peptidylarginine deiminase (PAD) activator, which is involved in the deimination of filaggrin in the epidermis. medchemexpress.com

A burgeoning area of investigation is the synthesis of novel acefylline derivatives and hybrids. Researchers are creating new molecules by combining acefylline with other pharmacologically active scaffolds, such as triazoles and piperazine-based carbodithioates, with the aim of developing compounds with potential anticancer activities. rsc.orgacs.orgmdpi.com Studies have shown that certain acefylline-triazole hybrids exhibit promising inhibitory potential against breast (MCF-7) and lung (A549) cancer cell lines. acs.org

Another frontier is the enhancement of its physicochemical properties. Acefylline is classified as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by low solubility and poor permeability. acs.org To overcome these limitations, researchers are exploring the formation of binary and ternary cocrystals to improve its dissolution and permeability. acs.org

Despite these advancements, several domains related to this compound remain unexplored. The precise mechanism of action is still not completely understood, with suggestions of its involvement in prostaglandin (B15479496) antagonism and effects on intracellular calcium requiring further investigation. ncats.io The full spectrum of its pharmacological targets and the potential for repurposing the drug for other diseases are yet to be fully explored. Future research could focus on a more detailed elucidation of its signaling pathways, the identification of new therapeutic targets, and the development of advanced drug delivery systems to optimize its clinical utility. rsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30N10O8 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |

InChI |

InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |

InChI Key |

HAAJFUJFGYCCPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |

Synonyms |

acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Acefylline Piperazine

Established Synthetic Pathways for Acefylline (B349644) Piperazine (B1678402) Core Structure

The synthesis of acefylline piperazine fundamentally involves the preparation of acefylline, which is subsequently combined with piperazine. Acefylline, or 7-theophyllineacetic acid, is a derivative of theophylline (B1681296), a naturally occurring xanthine (B1682287). wikipedia.org

Condensation Reactions in Xanthine Synthesis

The construction of the core xanthine structure, a purine (B94841) base composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is a key step. nih.gov A prevalent method for synthesizing xanthine derivatives is the Traube synthesis. scispace.com This method typically involves the condensation of a 5,6-diaminouracil (B14702) derivative with a one-carbon fragment, such as a carboxylic acid or an aldehyde, to form the imidazole ring. nih.govscispace.com

For instance, 5,6-diamino-1,3-dimethyluracil (B14760) can be synthesized from N,N-dimethylurea and cyanoacetic acid through nitrosation and subsequent reduction. nih.gov This intermediate can then be treated with a substituted aldehyde to form a benzylidene derivative, which upon oxidative cyclization, yields the xanthine derivative. nih.gov Another approach involves the nitrosation of a 6-aminouracil, followed by reduction and cyclization with formic acid. nih.gov

More recent methods have explored one-pot syntheses. For example, 5,6-diaminouracils can be condensed with aldehydes to form an imine, which then undergoes oxidative cyclization to produce 8-substituted xanthine derivatives. frontiersin.org Alternatively, treating the uracil (B121893) derivative with a carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC-HCl) can also lead to the formation of the xanthine ring system. nih.gov

A newer approach involves a double-amidation reaction of a 6-chlorouracil (B25721) with amidines, catalyzed by a base metal, to construct the polysubstituted xanthine scaffold. scispace.com

Acylation Strategies for Structural Elaboration

Once the xanthine core is established, acylation is a key strategy for introducing the acetic acid moiety at the N7 position to form acefylline. Theophylline can be reacted with a suitable reagent to attach the acetyl group. For example, theophylline sodium salt, generated by reacting theophylline with sodium hydroxide (B78521), can undergo a condensation reaction with sodium chloroacetate (B1199739) to yield acefylline (theophylline-7-acetic acid). google.com

Further acylation strategies can be employed to create derivatives. For instance, the hydrazide of 8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine (XCC) has been acylated with various mono- and dicarboxylic acids to explore structure-activity relationships at adenosine (B11128) receptors. nih.gov

Refinement and Scale-Up of Synthesis through Purification Techniques (e.g., Crystallization, Chromatography)

The purification of this compound and its precursors is critical for obtaining a product of high purity. Crystallization is a common method used for purification. For example, after the synthesis of theophylline acetic acid, cooling the reaction mixture can induce crystallization to isolate the product. google.com The crude piperazine can be purified by dissolving it in acetone (B3395972) and adding acetic acid to selectively precipitate piperazine as the diacetate salt, which can then be regenerated to yield pure piperazine. google.com

Chromatographic techniques are also extensively used for purification and analysis. Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of reactions during synthesis. nih.govnih.gov For larger scale purification, high-performance liquid chromatography (HPLC) on prepacked silica (B1680970) gel columns has been effectively used to purify synthetic peptides, a technique that can be adapted for xanthine derivatives. researchgate.net

Design and Synthesis of Novel Acefylline-Derived Hybrids

To explore new therapeutic applications, researchers have focused on designing and synthesizing novel hybrid molecules incorporating the acefylline scaffold.

Chemical Transformations Leading to Hybrid Structures (e.g., Acefylline–1,2,4-Triazole (B32235) Hybrids)

A significant area of research has been the synthesis of acefylline-1,2,4-triazole hybrids. These hybrids are typically synthesized in a multi-step process starting from acefylline.

A general synthetic route involves the following steps:

Esterification of Acefylline: Acefylline is first esterified, for example, with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to produce theophylline-7-acetate. nih.govacs.org

Formation of Hydrazide: The resulting ester is then reacted with hydrazine (B178648) monohydrate to form theophylline-7-acetohydrazide. nih.govacs.org

Triazole Ring Formation: The acetohydrazide is a key intermediate for constructing the 1,2,4-triazole ring. One method involves reacting the acetohydrazide with phenyl isothiocyanate, followed by hydrolysis in a basic medium to yield an acefylline–triazole hybrid. acs.org Another pathway involves treating theophylline-7-acetohydrazide with carbon disulfide (CS2) and potassium hydroxide (KOH) to form an oxadiazole intermediate, which is then converted to a 4-amino-1,2,4-triazole (B31798) derivative by reacting with hydrazine monohydrate. plos.orgplos.org

Coupling with other moieties: The acefylline-triazole hybrid can then be coupled with other chemical entities. For instance, it can be reacted with various 2-bromo-N-phenylacetamides to produce N-substituted phenylacetamide analogues of the 1,2,4-triazole–acefylline hybrid. nih.gov Alternatively, the amino group of the triazole can be reacted with different aromatic aldehydes to form azomethine derivatives. nih.govplos.org

These synthetic strategies have led to the creation of a library of acefylline-derived hybrids with diverse substitutions.

| Starting Material | Reagents | Intermediate/Final Product | Reference |

| Acefylline | Methanol, Sulfuric Acid | Theophylline-7-acetate | nih.gov, acs.org |

| Theophylline-7-acetate | Hydrazine monohydrate | Theophylline-7-acetohydrazide | nih.gov, acs.org |

| Theophylline-7-acetohydrazide | Phenyl isothiocyanate, KOH | Acefylline–triazole hybrid | acs.org |

| Theophylline-7-acetohydrazide | Carbon disulfide, KOH | Theophylline oxadiazole hybrid | plos.org, plos.org |

| Theophylline oxadiazole hybrid | Hydrazine monohydrate | 4-amino-1,2,4-triazole-acefylline | plos.org, plos.org |

| Acefylline–triazole hybrid | 2-bromo-N-phenylacetamides | N-substituted phenylacetamide analogues of 1,2,4-triazole–acefylline hybrid | nih.gov |

| 4-amino-1,2,4-triazole-acefylline | Aromatic aldehydes | Azomethine derivatives of acefylline tethered 4-amino-1,2,4-triazole | plos.org, nih.gov |

Supramolecular Chemistry and Cocrystallization of this compound

The exploration of supramolecular chemistry and cocrystallization offers a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic chemical structure. nih.gov For acefylline, a xanthine derivative, these techniques are particularly relevant for addressing challenges such as low solubility and permeability. ncl.res.inacs.orgresearchgate.net By forming multicomponent crystals, such as cocrystals and salts, with pharmaceutically acceptable coformers, it is possible to engineer novel solid-state forms with enhanced characteristics. ncl.res.inacs.orgresearchgate.nettricliniclabs.com

The synthesis of binary and ternary cocrystals of this compound involves various techniques, primarily centered around liquid-assisted grinding and solvent evaporation methods. researchgate.netfarmaciajournal.com

Liquid-Assisted Grinding: This is a prevalent method for screening and synthesizing cocrystals. farmaciajournal.com It involves grinding the API and coformer(s) together with a small amount of a suitable solvent. acs.orgresearchgate.net This technique has been successfully employed to produce binary and ternary systems of acefylline. acs.orgresearchgate.net For ternary systems (designated as A·B·C, where A is acefylline and B and C are coformers), two primary approaches have been adopted:

Stepwise Grinding: Initially, a binary adduct (A·B or A·C) is formed by slurry grinding. Subsequently, the third component (C or B) is added, and the grinding process is continued. acs.orgresearchgate.net This sequential method has often been found to be more effective in producing the desired ternary salt or cocrystal. ncl.res.inacs.orgresearchgate.net

Concurrent Grinding: All three components (A, B, and C) are combined in a solvent slurry and ground together simultaneously. acs.orgresearchgate.net

Solvent Evaporation: Slow evaporation of a solution containing the API and coformer(s) is another common method for producing single crystals suitable for X-ray diffraction analysis. researchgate.net This technique has been utilized in the synthesis of multicomponent solvate crystals. researchgate.net

Slurry Crystallization: This method involves stirring a suspension of the API and coformer(s) in a solvent where they have limited solubility. researchgate.net It has been effectively used in the synthesis of various cocrystals. researchgate.net

The choice of solvent and the potential role of laboratory seeding have been noted as factors that can influence the outcome of crystallization experiments. ncl.res.inacs.orgresearchgate.net The structural characterization of the resulting solid forms is typically performed using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). ncl.res.inacs.orgresearchgate.net

Active pharmaceutical ingredients can exist in various solid forms, including polymorphs, salts, cocrystals, and amorphous solids. nih.gov These different forms can exhibit distinct physicochemical properties that impact factors like bioavailability and stability. tricliniclabs.comnih.gov The formation of salts and cocrystals of acefylline with various coformers has led to the generation of new polymorphic forms and hydrates. ncl.res.inacs.orgresearchgate.net

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. mdpi.com While not as extensively studied as single-component crystals, the polymorphism of cocrystals is an emerging area of research. acs.org For acefylline, the synthesis of binary and ternary systems has resulted in the identification of new salts, cocrystals, and their polymorphs. ncl.res.inacs.orgresearchgate.net

The characterization of these different solid-state forms is crucial. Techniques such as powder X-ray diffraction (PXRD) are vital for identifying new crystal structures and polymorphic forms. researchgate.net In some cases, structure determination from high-resolution laboratory PXRD data has been successfully applied to characterize these novel acefylline-containing solids. researchgate.net The differences in crystal lattice energy between polymorphs can lead to variations in solubility and dissolution rates. americanpharmaceuticalreview.com

A study on melatonin-piperazine cocrystals identified two polymorphic forms (Form I and Form II) with a 2:1 stoichiometric ratio, which differed in their hydrogen bonding patterns and molecular packing. acs.org This highlights the potential for this compound to also exhibit polymorphism in its various multicomponent systems.

The design and formation of cocrystals and salts are governed by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create new solids with desired properties. researchgate.net The key to forming stable multicomponent crystals lies in the predictable formation of robust supramolecular synthons, which are structural units formed by intermolecular interactions. nih.gov

In the context of acefylline cocrystals and salts, hydrogen bonds are the dominant interactions that guide the assembly of the crystal lattice. mdpi.com Analysis of the crystal structures of acefylline's binary and ternary adducts reveals the frequent recurrence of specific heterosynthons, such as carboxylate–pyridinium and imidazole–acid interactions. ncl.res.inacs.orgresearchgate.net

The strength and directionality of these non-covalent interactions, which also include π–π stacking and van der Waals forces, determine the final crystal packing. rsc.orgresearchgate.netresearchoutreach.org The acefylline molecule itself can act as a bridging unit, connecting coformer molecules through intermolecular N-H···N and N-H···O hydrogen bonds. researchgate.net

To analyze these complex intermolecular interactions, various computational and analytical tools are employed:

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. ncl.res.inacs.orgresearchgate.net

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a summary of the different types of intermolecular contacts and their relative contributions. ncl.res.inacs.orgresearchgate.net

Energy Framework Analysis: This computational tool helps to understand the energetics of the crystal packing by calculating the interaction energies between molecules. ncl.res.inacs.orgresearchgate.net

Through the application of these crystal engineering principles, it is possible to design and synthesize novel solid forms of this compound with tailored properties. researchgate.net

Physicochemical Interactions and Solution Behavior of Acefylline Piperazine

Solute-Solvent and Solute-Polymer Interactions in Aqueous and Aqueous Polymer Systemsresearchgate.netpjaec.pk

The interactions of acefylline (B349644) piperazine (B1678402) have been systematically examined in aqueous environments, as well as in systems containing water-soluble polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP). researchgate.netresearchgate.net These investigations, often carried out at temperatures ranging from 293.15 to 318.15 K, utilize methods such as conductometry and refractometry to probe the nature of solute-solvent and solute-polymer interactions. researchgate.netpjaec.pk The molar conductance values for acefylline piperazine are influenced by temperature; as the temperature increases, the mobility of its ions rises due to increased thermal and kinetic energies, leading to higher molar conductance. researchgate.net At elevated temperatures, a greater breakdown of water's hydrogen bonding network can reduce the size of the solvated ions, further enhancing the solute's mobility. researchgate.net

In aqueous solutions containing 1.0% w/v polyethylene glycol, the physicochemical interactions of this compound are notably altered. researchgate.net Studies using conductometric and refractometric methods have been employed to evaluate these interactions. researchgate.netpjaec.pk The presence of PEG, a polymer known to enhance drug solubility and stability, influences the dissociation and solvation of this compound. researchgate.netresearcher.life The structural impact of the polymer on the movement of the solute has been observed through measurements of molar conductance. researchgate.net The interactions are further characterized by calculating parameters such as the Walden product, which provides insight into the solvation process within the aqueous-PEG system. pjaec.pkresearcher.life

Similar to PEG systems, the behavior of this compound has been studied in 1.0% w/v aqueous polyvinylpyrrolidone solutions. researchgate.net PVP is a non-toxic, water-soluble polymer widely used in pharmaceutical applications. researchgate.net Investigations into this system assess the influence of PVP on the mobility and dissociation of this compound ions. researchgate.net The analysis of molar conductance and the Walden product in the aqueous-PVP medium indicates strong solvation of the drug. researchgate.netresearcher.life These studies help in understanding the compatibility and kinetic properties of the drug within PVP-based formulations. researchgate.net

Determination of Dissociation Constants and Thermodynamic Parametersresearchgate.netpjaec.pk

The dissociation constant (Kd) and various thermodynamic parameters for this compound have been determined to understand the energetic nature of its dissociation in different solvent systems. researchgate.net These parameters, including activation energy, Gibbs free energy, enthalpy, and entropy, are evaluated as a function of temperature to ascertain whether the dissociation process is spontaneous and whether it is endothermic or exothermic. researchgate.netresearcher.life

The activation energy (Eα) for the dissociation of this compound has been evaluated in aqueous and aqueous polymer systems. researchgate.net This parameter provides insight into the energy barrier that must be overcome for the dissociation to occur. The values are determined from the temperature dependence of the dissociation process. researchgate.net

Table 1: Activation Energy (Eα) of Dissociation for this compound in Different Media This table is representative of findings from research literature. Actual values can be found in the cited source.

| Solvent System | Activation Energy (Eα) (kJ·mol⁻¹) |

|---|---|

| Aqueous | Value |

| 1% (w/v) aq-PEG | Value |

| 1% (w/v) aq-PVP | Value |

Source: researchgate.net

The thermodynamic parameters of Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS) provide a comprehensive view of the dissociation process. researchgate.net The change in Gibbs free energy indicates the spontaneity of dissociation, with studies showing that ΔG for this compound increases with temperature in aqueous, aq-PEG, and aq-PVP systems, suggesting a greater degree of ion association at higher temperatures. researchgate.net Enthalpy changes reveal the endothermic or exothermic nature of the process, while entropy changes reflect the degree of disorder in the system upon dissociation. researchgate.netresearcher.life

Table 2: Thermodynamic Parameters of Dissociation for this compound at Different Temperatures This table illustrates the type of data generated in studies. The trends are based on published findings.

| System | Temperature (K) | ΔG* (kJ·mol⁻¹) | ΔH* (kJ·mol⁻¹) | ΔS* (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| Aqueous | 293.15 | Value | Value | Value |

| 303.15 | Value | Value | Value | |

| 313.15 | Value | Value | Value | |

| 1% (w/v) aq-PEG | 293.15 | Value | Value | Value |

| 303.15 | Value | Value | Value | |

| 313.15 | Value | Value | Value | |

| 1% (w/v) aq-PVP | 293.15 | Value | Value | Value |

| 303.15 | Value | Value | Value | |

| 313.15 | Value | Value | Value |

Source: researchgate.netresearchgate.net

Solvation Dynamics and Structural Influence in Solution Mediaresearchgate.netiaea.orggrafiati.com

The solvation behavior of this compound and its influence on the structure of the surrounding solvent are key aspects of its physicochemical profile. researchgate.netiaea.org In aqueous and aqueous polymer solutions, strong solvation of this compound has been observed through analysis of the Walden product. researchgate.netresearcher.life The structural influence is also inferred from molar conductance measurements, which reflect the mobility of the solute's ions within the solvent structure. researchgate.net

Further insights into solute-solvent interactions are gained from volumetric properties. iaea.org The structure-making or structure-breaking characteristics of this compound can be determined by applying Hepler's criterion, which is based on the second derivative of the partial molar volume with respect to temperature. iaea.org This analysis helps to clarify whether the solute enhances or disrupts the hydrogen-bonded structure of the aqueous medium. iaea.orgresearchgate.net The apparent molar volume (φv) and partial molar volume (ϕv0) are calculated from density measurements at various temperatures to assess these structural effects. iaea.orgresearchgate.net

Assessment of Solvation through Walden's Product

The extent of solvation of this compound in different solvent systems can be evaluated using Walden's product (Λₘη), which is the product of the molar conductance at infinite dilution (Λₘ) and the viscosity of the solvent (η). This product is a useful tool for assessing the structural influence of solvents on the mobility of a solute at various temperatures. researchgate.net

In studies involving this compound in aqueous solutions, as well as in aqueous systems containing polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), the Walden product has been assessed to understand solvation. researchgate.netresearchgate.netresearcher.life Research has indicated that strong solvation of this compound occurs in these water-soluble polymer systems. researchgate.netresearchgate.netresearcher.life The analysis of Walden's product helps in interpreting the nature of ion-solvent interactions. Variations in the Walden product with temperature can indicate changes in the solvation sphere of the ions. For instance, an increase in the product with temperature suggests that the ions are less solvated, while a decrease points towards enhanced solvation.

Interactive Table: Walden's Product of this compound in Various Systems Below is a representative data table illustrating the Walden's product for this compound in different solvent systems at varying temperatures.

| Temperature (K) | Solvent System | Molar Conductance (Λₘ) (S·cm²/mol) | Viscosity (η) (cP) | Walden's Product (Λₘη) (S·cm²·mol⁻¹·cP) |

| 293.15 | Aqueous | 120.5 | 0.959 | 115.56 |

| 298.15 | Aqueous | 135.2 | 0.890 | 120.33 |

| 303.15 | Aqueous | 150.8 | 0.798 | 120.34 |

| 293.15 | 1% w/v aq-PEG | 115.3 | 1.102 | 127.06 |

| 298.15 | 1% w/v aq-PEG | 128.9 | 1.015 | 130.83 |

| 303.15 | 1% w/v aq-PEG | 143.6 | 0.921 | 132.26 |

| 293.15 | 1% w/v aq-PVP | 110.1 | 1.256 | 138.29 |

| 298.15 | 1% w/v aq-PVP | 122.7 | 1.148 | 140.86 |

| 303.15 | 1% w/v aq-PVP | 136.4 | 1.035 | 141.17 |

Note: The data in this table is illustrative and based on findings from cited research. Actual experimental values may vary.

Investigation of Structure Breaking/Making Properties in Diverse Aqueous Systems

The effect of a solute on the structure of water is a fundamental aspect of solution chemistry. Solutes are often classified as either "structure-makers" or "structure-breakers." Structure-makers enhance the hydrogen-bonded network of water, while structure-breakers disrupt it. The structure-breaking or -making properties of this compound have been investigated in aqueous, aqueous methanol (B129727), and aqueous ethylene (B1197577) glycol systems. iaea.org

A common method to determine these properties is through the analysis of the temperature dependence of the partial molar volume (ϕv⁰) using Hepler's criterion (∂²ϕv⁰/∂T²)p. iaea.org A positive sign for this second derivative indicates a structure-making solute, whereas a negative sign points to a structure-breaking solute. iaea.orgresearchgate.net

Studies have shown that in purely aqueous solutions, this compound acts as a structure-maker, as indicated by the positive values of Hepler's constant. researchgate.net This suggests that the drug enhances the structure of the surrounding water molecules. Conversely, in aqueous-polymeric systems, this compound has been observed to exhibit structure-breaking properties. researchgate.net This is attributed to interactions between the solute and the co-solute (polymer), which leads to the relaxation of electrostricted water molecules around the ionic, hydrophobic, and hydrophilic parts of the drug. researchgate.net

Interactive Table: Hepler's Criterion for this compound in Different Solvents This table provides a summary of the structure-making/breaking nature of this compound based on Hepler's criterion.

| Solvent System | Hepler's Criterion (∂²ϕv⁰/∂T²)p | Property |

| Aqueous | Positive | Structure-making |

| Aqueous Methanol | Negative | Structure-breaking |

| Aqueous Ethylene Glycol | Negative | Structure-breaking |

| Aqueous Polyethylene Glycol | Negative | Structure-breaking |

| Aqueous Polyvinylpyrrolidone | Negative | Structure-breaking |

Note: This table is a qualitative summary based on reported research findings. iaea.orgresearchgate.net

Refractive Index and Optical Properties in Solution

The study of the refractive index and related optical properties of a drug solution provides valuable information about the polarizability of the molecules and the nature of molecular interactions present. researchgate.net

Calculation of Specific Refraction and Molar Refraction

The specific refraction (Rs) and molar refraction (Rm) of this compound in solution can be calculated from experimental refractive index and density data using the Lorentz-Lorentz equation. researchgate.netresearchgate.net The molar refraction is a measure of the total polarizability of a mole of a substance and is dependent on the composition of the solution, being less affected by temperature. upb.ro

The Lorentz-Lorentz equation is given by: Rm = [(n² - 1) / (n² + 2)] * (M/ρ) where 'n' is the refractive index of the solution, 'M' is the molar mass of the solute, and 'ρ' is the density of the solution. The specific refraction is obtained by dividing the molar refraction by the molar mass.

Refractive index measurements for this compound have been conducted in aqueous, aqueous methanol, and aqueous ethylene glycol systems to determine these parameters. researchgate.net

Interpretation of Polarizability and Molecular Interactions

The molar refraction and polarizability (α) are key parameters for interpreting molecular interactions in solution. researchgate.net Information regarding drug-solvent and drug-drug interactions can be derived from these optical properties. researchgate.net The polarizability of a molecule is its ability to form instantaneous dipoles and is influenced by the surrounding solvent molecules.

An increase in polarizability in a solution can suggest the fortification of molecular interactions. researchgate.net The study of refractive index can also provide insights into how a drug molecule fits into the structure of the solution. researchgate.net For this compound, the analysis of specific refraction, molar refraction, and polarizability in aqueous and aqueous polymer systems has been used to interpret the various interactions at play. researchgate.netresearchgate.net

Interactive Table: Refractive Index and Molar Refraction of this compound in Aqueous Solution at 303.15 K The following table presents representative data for the refractive index and calculated molar refraction of this compound at different concentrations.

| Concentration (mol/dm³) | Refractive Index (n) | Density (g/cm³) | Molar Refraction (Rm) (cm³/mol) |

| 0.02 | 1.3345 | 1.0012 | 75.8 |

| 0.04 | 1.3361 | 1.0045 | 75.9 |

| 0.06 | 1.3377 | 1.0078 | 76.0 |

| 0.08 | 1.3393 | 1.0111 | 76.1 |

| 0.10 | 1.3409 | 1.0144 | 76.2 |

Note: The data in this table is for illustrative purposes and is based on typical trends observed in research. Actual experimental values may differ.

Molecular Pharmacology and Preclinical Mechanistic Investigations of Acefylline Piperazine

Mechanisms of Adenosine (B11128) Receptor Antagonism

Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as an antagonist at adenosine receptors. biorbyt.comncats.iomedkoo.commedchemexpress.comtargetmol.comsmolecule.commedchemexpress.comncats.io This antagonism is a key component of its pharmacological profile, influencing a variety of physiological responses. The interaction with these receptors is central to its activity, as adenosine is a critical signaling nucleoside in the body. nih.gov

Molecular Binding Kinetics and Affinity Profiling

The interaction of acefylline piperazine with adenosine receptors has been characterized through binding studies. These investigations determine the affinity of the compound for its target. A key parameter in this assessment is the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. For this compound, a specific affinity for the adenosine A2B receptor has been quantified. ncats.io

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| Adenosine A2b Receptor | 27.6 µM | ncats.io |

Adenosine Receptor Subtype Selectivity and Functional Antagonism

The adenosine receptor family comprises four main subtypes: A1, A2A, A2B, and A3. nih.govnih.gov The clinical efficacy and side-effect profile of an adenosine receptor antagonist are heavily influenced by its selectivity for these subtypes. nih.govbiorxiv.org Many xanthine derivatives, the class to which acefylline belongs, are known to be non-selective antagonists. medchemexpress.comdrugs.com While a specific affinity for the A2B receptor has been noted for this compound, comprehensive profiling across all subtypes is necessary to fully delineate its selectivity. ncats.io The functional consequence of this binding is the blockade of adenosine-mediated signaling, preventing the physiological effects normally triggered by the endogenous agonist. smolecule.comncats.io

Phosphodiesterase Enzyme Inhibition and Cyclic Nucleotide Modulation

In addition to its effects on adenosine receptors, this compound also acts as a phosphodiesterase (PDE) inhibitor. smolecule.comdrugs.commedchemexpress.comhealthwire.pk PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). medchemexpress.comnih.gov By inhibiting these enzymes, this compound can modulate the intracellular levels of these important second messengers.

Inhibition of Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase Isoenzymes (e.g., Rat Lung cAMP PDE)

Research has demonstrated that acefylline, the active component of this compound, inhibits cAMP-specific phosphodiesterase isoenzymes. medchemexpress.commedchemexpress.commedchemexpress.com Studies specifically highlight its inhibitory action on cAMP phosphodiesterase isoenzymes isolated from rat lung tissue. medchemexpress.commedchemexpress.commedchemexpress.com This inhibition is a hallmark of the xanthine class of compounds and contributes significantly to their pharmacological effects. healthwire.pk However, it has been noted that this inhibition may not occur at concentrations typically used in clinical settings, suggesting that adenosine antagonism might be the more dominant mechanism at therapeutic levels. biorbyt.comncats.iomedkoo.comtargetmol.comncats.io

| Enzyme Target | Observed Effect | Tissue Source | Reference |

|---|---|---|---|

| cAMP Phosphodiesterase Isoenzymes | Inhibition | Rat Lung | medchemexpress.commedchemexpress.commedchemexpress.com |

Impact on Intracellular cAMP Levels and Downstream Signaling

The inhibition of cAMP-degrading phosphodiesterases directly leads to an accumulation of intracellular cAMP. targetmol.comsmolecule.comhealthwire.pk Cyclic AMP is a ubiquitous second messenger that activates several downstream signaling pathways. nih.gov The primary effector of cAMP is Protein Kinase A (PKA). Once activated by cAMP, PKA phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and cellular function. nih.gov Therefore, by increasing intracellular cAMP, this compound has the potential to influence a wide array of cellular processes governed by the cAMP-PKA-CREB signaling axis.

Modulation of Intracellular Signaling Cascades

The dual mechanisms of adenosine receptor antagonism and PDE inhibition give this compound the ability to modulate multiple intracellular signaling cascades. The primary modulation occurs through the increase in cAMP levels, which relaxes bronchial smooth muscles. healthwire.pk Beyond this, other proposed mechanisms include effects on intracellular calcium levels and antagonism of prostaglandins, although these are less clearly defined. ncats.iomedkoo.comtargetmol.comsmolecule.com

Furthermore, research has pointed to other potential signaling interactions. For instance, acefylline has been shown to activate peptidylarginine deiminases (PADs), enzymes that are involved in protein deimination. medchemexpress.commedchemexpress.com In silico modeling and studies on related derivatives also suggest that acefylline-based compounds may interact with other significant signaling pathways, such as the STAT3 pathway, which is crucial for cell proliferation and apoptosis. semanticscholar.orgresearchgate.net These findings suggest that the molecular pharmacology of this compound may extend beyond its primary targets, influencing a broader network of intracellular signaling events.

Effects on Intracellular Calcium Homeostasis

The precise mechanisms of action for this compound are not fully elucidated, but effects on intracellular calcium are a proposed pathway contributing to its pharmacological profile. ncats.iotargetmol.commedkoo.comncats.io This potential modulation of calcium levels is considered alongside other mechanisms, such as adenosine receptor antagonism and prostaglandin (B15479496) antagonism. ncats.iomedkoo.com While the inhibition of phosphodiesterase is a known action of xanthines, its significance at clinically relevant concentrations of acefylline is debated, suggesting that alternative mechanisms like effects on intracellular calcium may play a notable role. targetmol.commedkoo.combiorbyt.com

| Proposed Mechanism | Description | Status |

|---|---|---|

| Modulation of Intracellular Calcium | This compound is suggested to influence the concentration and movement of calcium ions within the cell. | Proposed, not fully elucidated. ncats.iomedkoo.comncats.io |

| Proposed Mechanism | Description | Status |

|---|---|---|

| Prostaglandin Antagonism | The compound may block or inhibit the action of prostaglandin receptors, influencing pathways related to inflammation and muscle contraction. | Proposed as part of a multifactorial mechanism. ncats.iotargetmol.commedkoo.com |

Activation of Peptidylarginine Deiminase (PAD)

This compound has been identified as an activator of peptidylarginine deiminase (PAD) enzymes. medchemexpress.commedchemexpress.eu PADs catalyze the post-translational modification process of deimination (or citrullination), which is a calcium-dependent conversion of arginine residues to citrulline. medchemexpress.com Research involving the screening of a chemical library identified xanthine derivatives as potential PAD activators. medchemexpress.com In subsequent investigations, acefylline, along with caffeine (B1668208) and theobromine, was shown to be among the most potent enhancers of in vitro deimination of filaggrin by PAD1 and PAD3. medchemexpress.com This activation was demonstrated in reconstructed human epidermis, where topical application of an acefylline formulation led to an increase in the total amount of deiminated proteins. ncats.io

| Compound | Observed Effect on PAD Activity | Experimental Context |

|---|---|---|

| Acefylline | Potent enhancer of filaggrin deimination by PAD1 and PAD3. medchemexpress.com | In vitro assays and topical application on reconstructed human epidermis. ncats.iomedchemexpress.com |

| Caffeine | Potent enhancer of in vitro deimination of filaggrin. medchemexpress.com | In vitro screening of xanthine derivatives. medchemexpress.com |

| Theobromine | Potent enhancer of in vitro deimination of filaggrin. medchemexpress.com | In vitro screening of xanthine derivatives. medchemexpress.com |

Comparative Molecular Pharmacodynamics with Xanthine Analogues

This compound, as a derivative of theophylline (B1681296), shares fundamental mechanistic properties with other xanthines while also possessing distinct characteristics. targetmol.comncats.iosmolecule.com

Similarities: The primary shared mechanism is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). smolecule.comontosight.ai This action promotes the relaxation of smooth muscles. smolecule.comontosight.ai Additionally, both this compound and theophylline act as adenosine receptor antagonists. targetmol.comncats.iosmolecule.com

Distinctions: A significant mechanistic distinction is the documented ability of acefylline to activate PAD enzymes, a function not typically associated with theophylline. medchemexpress.commedchemexpress.com Furthermore, while PDE inhibition is a common feature, some evidence suggests this may not be the primary mechanism for acefylline at normal therapeutic concentrations, pointing to the greater relative importance of its other actions, such as prostaglandin antagonism or effects on calcium. ncats.iotargetmol.commedkoo.com The most evident structural distinction is that acefylline is 7-theophyllineacetic acid, and this compound is the salt form of this compound combined with piperazine. ontosight.ai

| Mechanism of Action | Theophylline | This compound |

|---|---|---|

| Phosphodiesterase (PDE) Inhibition | Yes. ontosight.ai | Yes, but its effect at clinical concentrations is debated. ncats.iotargetmol.com |

| Adenosine Receptor Antagonism | Yes. researchgate.net | Yes. targetmol.comncats.iosmolecule.com |

| Peptidylarginine Deiminase (PAD) Activation | Not a primary reported mechanism. | Yes, identified as a PAD activator. medchemexpress.commedchemexpress.eumedchemexpress.com |

| Prostaglandin Antagonism | Not a primary reported mechanism. | Proposed mechanism. ncats.iotargetmol.commedkoo.com |

| Effects on Intracellular Calcium | Not a primary reported mechanism. | Proposed mechanism. ncats.iotargetmol.commedkoo.com |

The molecular basis for the different activity profiles between this compound and its parent compound, theophylline, lies in the structural modifications. ontosight.airesearchgate.net The development of theophylline derivatives aims to improve the pharmacological profile and reduce the significant side effects that can occur at high concentrations of theophylline. researchgate.net

Metabolism and Pharmacokinetics in Preclinical in Vitro and Animal Models

Initial investigations into the metabolic fate of acefylline (B349644) piperazine (B1678402) have been approached by studying its constituent parts, acefylline (a xanthine (B1682287) derivative) and the piperazine moiety, as well as through preliminary studies on the compound itself.

In Vitro Metabolic Stability and Metabolite Profiling

Studies in Liver Microsomal and Cytosolic Fractions

While specific studies on the metabolic stability of acefylline piperazine in human liver microsomes and cytosolic fractions are not extensively detailed in publicly available literature, general knowledge of its components suggests potential metabolic pathways. Acefylline, as a xanthine derivative, is anticipated to undergo metabolism. medchemexpress.com Some investigations into this compound have noted its interaction with metabolic enzymes. smolecule.com

Studies on derivatives of 7-theophyllineacetic acid, the parent acid of acefylline, have been conducted to assess their stability. For instance, ester derivatives have been evaluated for their resistance to chemical degradation at physiological pH. ncl.edu.twjfda-online.com The stability of these related compounds was also assessed in human plasma, where enzymatic hydrolysis was observed. ncl.edu.twjfda-online.com This suggests that enzymatic processes are relevant to the breakdown of compounds structurally related to acefylline.

Identification of Metabolic Soft Spots and Characterization of Pathways (e.g., Aliphatic Hydroxylation, Oxidation of Piperazine Ring)

Based on the structure of this compound, several metabolic "soft spots" can be predicted. The piperazine ring is a common site for metabolic modification. Typical metabolic pathways for piperazine-containing compounds include aliphatic hydroxylation and oxidation of the piperazine ring itself. The acefylline portion, being a methylxanthine, also presents sites for metabolic attack.

Enzyme Phenotyping and Cytochrome P450 Enzyme Interactions

The characterization of the specific enzymes responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions.

Investigation of Specific Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP1A2)

The metabolism of acefylline, as a methylxanthine, is expected to involve cytochrome P450 enzymes, with CYP1A2 being a primary candidate. drugbank.com This is based on the known metabolic pathways of other xanthine derivatives like caffeine (B1668208) and theophylline (B1681296). drugbank.com General statements in the literature indicate that this compound does interact with cytochrome P450 enzymes, which can affect its pharmacokinetic profile. smolecule.com Furthermore, potential interactions with CYP450 inducers and inhibitors have been noted, which could alter the efficacy and toxicity of the compound. healthwire.pk

Characterization of Non-CYP Mediated Metabolism Pathways

Beyond CYP-mediated metabolism, other enzymatic pathways could be involved in the biotransformation of this compound. For instance, studies on related ester derivatives of 7-theophyllineacetic acid have demonstrated their hydrolysis in human plasma, a process that can be mediated by esterases. ncl.edu.twjfda-online.com

Formation and Characterization of Reactive Intermediates (In Vitro)

The formation of reactive intermediates is a key consideration in drug safety assessment, as these species can lead to toxicity. For piperazine-containing compounds, there is a known propensity for bioactivation to form reactive species. At present, there are no specific published in vitro studies that have investigated the formation and trapping of reactive intermediates from this compound.

Detection and Structural Elucidation of Iminium Intermediates

The biotransformation of molecules containing a piperazine ring can lead to the formation of reactive metabolites, such as iminium ions. These electrophilic intermediates are of toxicological concern due to their potential to covalently bind to cellular macromolecules like proteins and DNA. The formation of an iminium ion from a piperazine moiety typically initiates with an oxidation reaction, such as hydroxylation, at one of the carbon atoms alpha to a nitrogen atom. This is followed by the spontaneous loss of water (dehydration) to yield the more stable, but reactive, iminium species. nih.gov

In preclinical metabolic studies, the direct detection of these transient intermediates is challenging due to their high reactivity and short half-life. Therefore, a common strategy involves "trapping" the iminium ion by introducing a nucleophilic agent into the incubation medium. Potassium cyanide (KCN) is frequently used for this purpose; it attacks the electrophilic carbon of the iminium ion to form a stable cyano adduct. nih.gov This stable adduct can then be readily isolated and characterized using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing definitive evidence of the transient iminium intermediate's formation. nih.gov

While direct studies on this compound are limited in published literature, research on other piperazine-containing drugs, such as tepotinib, has successfully utilized this trapping methodology to identify and characterize iminium ion intermediates formed from the piperazine ring. nih.gov This bioactivation sequence is a recognized metabolic pathway for cyclic tertiary amines and is thus a probable metabolic route for the piperazine component of this compound.

Advanced In Vitro Models for Drug Metabolism Studies

To predict the metabolic fate of a drug candidate in humans, a variety of advanced in vitro models are employed during preclinical development. These systems range from subcellular fractions to complex three-dimensional organoid cultures, each offering unique advantages for studying metabolic pathways.

Hepatocytes, as the primary metabolic cells of the liver, are considered a gold standard for in vitro metabolism studies. Both primary human hepatocytes and cryopreserved formats are used to investigate metabolic stability, metabolite profiling, and the potential for drug-drug interactions.

Subcellular fractions derived from liver tissue, such as liver microsomes and the S9 fraction, are also widely used.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. They are a cost-effective tool for high-throughput screening of metabolic stability and CYP450 inhibition. Studies on various piperazine-containing drugs have utilized human liver microsomes to elucidate metabolic pathways, such as N-demethylation and sulphoxidation. nih.gov

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

Studies investigating the hepatotoxicity of other piperazine-derived drugs have successfully used models like primary rat hepatocytes and the HepaRG human cell line to show that CYP450-mediated metabolism plays a role in their detoxification. nih.gov

Table 1: Comparison of Common In Vitro Hepatic Models

| Model System | Components | Key Applications | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Endoplasmic reticulum vesicles with Phase I enzymes (CYP450s, FMOs) | CYP450 reaction phenotyping, metabolic stability, enzyme inhibition | High throughput, cost-effective, well-characterized | Lacks cytosolic enzymes, no transporter activity |

| S9 Fraction | Microsomal and cytosolic enzymes | Evaluation of both Phase I and Phase II metabolism | Broader enzymatic activity than microsomes | Can have high endogenous substrate activity |

| Suspended Hepatocytes | Intact primary liver cells | Metabolic stability, metabolite identification, transporter studies, toxicity | "Gold standard" - contains full complement of enzymes and transporters | Limited viability, de-differentiation over time |

| Plated Hepatocytes | Hepatocytes cultured as a monolayer | Induction of metabolic enzymes, longer-term toxicity studies | Longer viability than suspension cultures, allows for induction studies | Gradual loss of metabolic function |

To identify the specific enzymes responsible for a drug's metabolism (a process known as reaction phenotyping), researchers utilize recombinant enzymes. These are individual human drug-metabolizing enzymes, most commonly CYP450 isoforms, produced in vitro using expression systems like baculovirus-infected insect cells or E. coli.

By incubating the drug separately with a panel of these recombinant enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2), it is possible to determine precisely which enzyme(s) catalyze a specific metabolic reaction. For example, studies on the piperazine-type drug perazine (B1214570) used cDNA-expressed human CYPs to conclude that CYP1A2 and CYP3A4 were the main isoenzymes for its 5-sulphoxidation, while CYP2C19 was primarily responsible for N-demethylation. nih.gov In another study, recombinant CYP2D6 was confirmed to be the sole enzyme responsible for the hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov This approach is invaluable for predicting the impact of genetic polymorphisms in drug-metabolizing enzymes and for anticipating drug-drug interactions.

Table 2: Example of Recombinant CYP Contribution to Metabolism of a Piperazine Compound (Perazine)

| Metabolic Pathway | Major Contributing Recombinant CYPs | Minor Contributing Recombinant CYPs |

|---|---|---|

| 5-Sulphoxidation | CYP1A2 (32%), CYP3A4 (30%) | CYP2C9, CYP2E1, CYP2C19, CYP2D6 |

| N-Demethylation | CYP2C19 (68%) | CYP1A2, CYP3A4, CYP2D6 |

Data adapted from a study on the metabolism of perazine. nih.gov

Three-dimensional (3D) organoid models represent a significant advancement over traditional 2D cell cultures. These self-organizing structures are grown from stem cells (either embryonic, induced pluripotent, or adult tissue-resident) and more accurately recapitulate the complex architecture and functionality of native organs.

For drug metabolism, two types of organoids are particularly relevant:

Intestinal Enteroids: These "mini-guts" are crucial for studying pre-systemic, or first-pass, metabolism that occurs in the intestinal wall before a drug reaches systemic circulation. The intestinal epithelium expresses high levels of metabolic enzymes, such as CYP3A4, which can significantly reduce the oral bioavailability of susceptible drugs. Enteroid models can be used to measure this metabolic activity and predict a drug's absorption and first-pass extraction.

Liver Organoids (Hepatospheres): Derived from induced pluripotent stem cells (iPSCs), these models can recapitulate patient-specific metabolic phenotypes. nih.gov They offer a promising platform for studying complex metabolic pathways, long-term drug toxicity, and diseases of metabolism in a more physiologically relevant context than simple cell lines. nih.gov These systems are at the forefront of preclinical research, bridging the gap between simple in vitro assays and in vivo animal studies.

Analytical Methodologies for Comprehensive Research and Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation and analysis of acefylline (B349644) piperazine (B1678402), often in combination with other active pharmaceutical ingredients or in the presence of excipients and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used technique for the determination of acefylline piperazine. eurasianjournals.comnih.gov These methods are valued for their sensitivity, precision, and ability to separate complex mixtures. eurasianjournals.com

Several RP-HPLC methods have been developed and validated for the quantification of this compound. nih.govresearchgate.net A common setup involves a C18 analytical column as the stationary phase, which is effective for separating the compound from others like phenobarbital (B1680315) or methylparaben. nih.govoup.com The mobile phase, a critical component in achieving separation, typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water or a phosphate (B84403) buffer), often with pH adjustment. eurasianjournals.comnih.govresearchgate.net Detection is commonly performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. eurasianjournals.comnih.gov

For instance, one method utilizes a mobile phase of methanol (B129727) and water (60:40, v/v) with a flow rate of 0.8 mL/min and detection at 214 nm. nih.govoup.com Another validated method employs a mixture of acetonitrile and 0.1% orthophosphoric acid (30:70, v/v) at a flow rate of 1.5 mL/min, with detection at 240 nm. eurasianjournals.comresearchgate.net These methods demonstrate good linearity over specific concentration ranges, such as 0.5-100 µg/mL or 4-250 µg/mL for this compound, with high correlation coefficients (r² ≈ 0.9999), indicating a strong relationship between concentration and detector response. eurasianjournals.comnih.gov

The following table summarizes the parameters of various reported HPLC methods for the analysis of this compound.

Interactive Data Table: HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Concentration Range (µg/mL) | Source(s) |

|---|---|---|---|---|---|

| Reversed Phase C18 | Methanol: Water (60:40, v/v) | 0.8 | 214 | 0.5-100 | nih.govresearchgate.netoup.com |

| Thermo Hypersil C18 | Acetonitrile: 0.1% Orthophosphoric Acid (30:70, v/v) | 1.5 | 240 | 4-250 | eurasianjournals.comresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) provides a simpler, alternative chromatographic method for the analysis of this compound. nih.gov It is particularly useful for qualitative identification and can be used for quantitative analysis with the aid of a densitometer. researchgate.net

A validated TLC method for the simultaneous determination of this compound and phenobarbital has been reported. nih.govoup.com This method employs silica (B1680970) gel as the stationary phase and a developing system composed of chloroform, methanol, and glacial acetic acid in a ratio of 2.0:8.0:0.1 by volume. nih.govresearchgate.netoup.com Detection is carried out under UV light at 254 nm. nih.govresearchgate.net This technique has been shown to provide accurate determinations over a concentration range of 0.5-25 μ g/band for this compound. nih.govoup.com The use of TLC has also been noted in monitoring the synthesis of theophylline (B1681296) acetic acid, a key intermediate for this compound. google.com

Development of Stability-Indicating Chromatographic Methods

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. eurasianjournals.com For this compound, a stability-indicating RP-HPLC method has been developed and validated. eurasianjournals.com

This method is designed to separate the intact drug from products that may form under various stress conditions. eurasianjournals.com To validate its stability-indicating capability, this compound was subjected to forced degradation studies, including acidic, basic, neutral, oxidative, and photolytic stress. eurasianjournals.com The analysis of these stressed samples by the proposed HPLC method demonstrated that the degradation products did not interfere with the quantification of the parent drug. eurasianjournals.com For example, under alkaline stress (1N NaOH), degradation peaks were observed at different retention times from the main this compound peak, confirming the specificity of the method. eurasianjournals.com The ability to resolve the drug from its degradants is a critical requirement for assays used in stability studies of pharmaceutical formulations. eurasianjournals.com

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are fundamental for the structural elucidation and quantitative determination of this compound, complementing the data obtained from chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective method frequently used for the quantitative analysis of this compound. researchgate.net This technique is often used for detection in HPLC systems but can also be employed as a standalone method for determining the drug in solution. eurasianjournals.com

The principle of UV-Vis spectroscopy relies on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule. For this compound, the UV spectrum is typically recorded in a solvent like distilled water or methanol. researchgate.netejournal.by

Several spectrophotometric methods have been developed for its determination, often in combination with other drugs. researchgate.netejournal.by The detection wavelength is chosen to maximize sensitivity and minimize interference. For instance, in various HPLC methods, detection wavelengths of 214 nm, 240 nm, and 245 nm have been reported as suitable for quantifying this compound. eurasianjournals.comnih.gov Spectrophotometric methods have also been developed that utilize dual-wavelength techniques to resolve this compound from other compounds in a mixture. researchgate.netejournal.by

Interactive Data Table: UV-Vis Spectroscopic Parameters for this compound

| Method | Solvent/Mobile Phase Component | Wavelength (nm) | Application | Source(s) |

|---|---|---|---|---|

| RP-HPLC | Methanol: Water | 214 | Quantitative Analysis | nih.govoup.com |

| RP-HPLC | Acetonitrile: 0.1% Orthophosphoric Acid | 240 | Quantitative Analysis | eurasianjournals.comresearchgate.net |

| RP-HPLC | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate | 245 | Quantitative Analysis |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification and structural characterization of this compound. researchgate.net This non-destructive method provides a molecular fingerprint by measuring the vibrations of bonds within the molecule when it absorbs infrared radiation. drawellanalytical.com

The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to specific functional groups. drawellanalytical.com Studies have utilized FTIR to analyze this compound, often to investigate solute-solvent interactions and to confirm the compatibility of the drug in various systems. researchgate.netresearchgate.net By analyzing the characteristic peaks, one can confirm the presence of key structural features of the acefylline and piperazine moieties. For instance, the spectrum would be expected to show vibrations corresponding to C=O (carbonyl) groups, C-N bonds, C=C bonds within the aromatic ring, and N-H bonds of the piperazine ring. researchgate.net This technique is invaluable in pharmaceutical research for confirming the identity of raw materials and for detecting potential interactions in drug formulations. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular framework of the constituent parts, acefylline and piperazine.

In ¹H-NMR studies of acefylline derivatives, the chemical shifts of protons provide key structural insights. For instance, the methylene (B1212753) protons adjacent to the xanthine (B1682287) ring and the methyl groups on the purine (B94841) ring exhibit characteristic signals. In a study of acefylline-1,2,4-triazole hybrids, the methylene protons showed a signal at δ 4.11 ppm, while the methyl groups of the purine ring resonated at δ 3.14 and δ 3.41 ppm as singlets. acs.org The N-H proton of the xanthene ring appeared at a downfield shift of δ 8.00 ppm. acs.org

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the analysis of an acefylline derivative, the carbonyl groups of the purine ring were identified by signals at δ 151.77 and 154.63 ppm. acs.org The methylene carbon of the N-substituted acetamide (B32628) group was observed at δ 37.29 ppm, and its carbonyl carbon resonated at δ 165.43 ppm. acs.org The presence of the theophylline ring was confirmed by signals for the methine carbon at δ 143.51 ppm and the C=C carbons at δ 106.46 and 148.40 ppm. acs.org Advanced NMR techniques, such as COSY and NOESY, can further aid in establishing through-bond and through-space correlations, respectively, to confirm the stereochemistry and regiochemistry of the molecule. ipb.pt

Mass Spectrometry (MS) for Structural Elucidation of Degradation Products and Metabolism

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying its degradation products and metabolites. The high sensitivity and specificity of MS, particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC-MS/MS), make it invaluable for these applications.

Forced degradation studies are essential to understand the stability of a drug substance. This compound, when subjected to stress conditions such as acidic, basic, oxidative, and photolytic environments, can degrade into various products. eurasianjournals.com A stability-indicating RP-HPLC method was developed to separate this compound from its degradation products, demonstrating the specificity of the analytical method. eurasianjournals.com

In metabolism studies, HPLC-MS/MS is employed to identify metabolites in biological fluids. researchgate.net This technique allows for the separation of the parent drug from its metabolites, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. For example, studies on synthetic piperazines have utilized UFLC-ESI-MS/MS to assess their degradation in human blood, highlighting the importance of this technique in forensic toxicology and stability testing. nih.gov The mass spectrum of a synthesized acefylline derivative showed a molecular ion peak (M+) at m/z: 530.1849, confirming its molecular weight. acs.org

Electroanalytical and Physicochemical Characterization Methods

Conductometry for Ionic Mobility and Solution Interactions

Conductometry is a straightforward and precise method used to investigate the behavior of this compound in solution. researchgate.net By measuring the electrical conductance of solutions at different concentrations and temperatures, valuable information regarding ion-ion and ion-solvent interactions, ionic mobility, and structural changes can be obtained. researchgate.net

Studies have shown that the molar conductance of this compound solutions decreases with increasing concentration. researchgate.net This is attributed to the increased number of ions hindering their movement and reducing ionic velocity. researchgate.net Conversely, as the solution is diluted, ions become freer to move, resulting in higher molar conductance. researchgate.net

Temperature also plays a significant role. An increase in temperature leads to higher molar conductance because the mobility of ions increases due to greater vibrational, translational, and rotational energies. researchgate.net At higher temperatures, more hydrogen bonds in water are broken, which can decrease the size of the solvated ion and thereby increase the mobility of the this compound solute. researchgate.net These studies help in understanding the dissociation and solvation behavior of the drug in different solvent systems. researchgate.net

Refractometry for Solution Behavior and Molecular Interactions

Refractometry, the measurement of the refractive index of a solution, provides insights into solution behavior and molecular interactions. upb.ro The refractive index is influenced by the concentration of the solute and the temperature of the solution. For this compound, refractive index measurements can be used to calculate molar refraction and polarizability, which are indicators of interactions within the solution. researchgate.netupb.ro

Research has demonstrated that the refractive index of solutions containing compounds similar in nature to this compound increases with increasing concentration and decreases with increasing temperature. upb.ro The increase in refractive index with concentration suggests more compact structures due to enhanced molecular interactions. upb.ro By applying the Lorentz-Lorentz equation to refractive index data, specific refraction and molar refraction can be calculated, offering further understanding of various interactions present in the solution. researchgate.net

Crystallographic and Solid-State Characterization

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional atomic arrangement of a crystalline solid. acs.orgresearchgate.net For this compound, this technique provides definitive proof of its structure, including bond lengths, bond angles, and the nature of the intermolecular interactions, such as hydrogen bonding, that hold the crystal lattice together. acs.org

In a study on acefylline and its co-crystals, single-crystal X-ray diffraction was used to solve the crystal structures of binary and ternary systems. acs.orgncl.res.in This analysis revealed the specific interactions between acefylline and coformers, such as the recurrence of particular hydrogen bonding patterns known as synthons. acs.orgncl.res.in The detailed structural information obtained from SC-XRD is crucial for understanding the physicochemical properties of the solid form, which can influence its stability and dissolution characteristics. acs.org Although obtaining single crystals of sufficient quality can be a challenge, the resulting data provides an unparalleled level of structural detail. researchgate.netnih.gov

Powder X-ray Diffraction for Polymorphic and Crystal Form Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique in the pharmaceutical sciences for the characterization of crystalline solids. researchgate.net It is particularly crucial for identifying different polymorphic forms and crystal structures of active pharmaceutical ingredients (APIs) like this compound. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. google.comnih.gov

The crystal structure of this compound, a salt formed from acefylline and piperazine, has been a subject of study to enhance its therapeutic properties. acs.orggoogle.com Acefylline itself is a derivative of theophylline. researchgate.net Research has shown that this compound can exist in different crystalline forms, including binary and ternary cocrystals, salts, and their polymorphs. researchgate.netacs.org

In a notable study, the crystal structures of binary and ternary systems involving Acefylline were determined using single-crystal X-ray diffraction and further analyzed with powder X-ray diffraction data. researchgate.netacs.org This dual approach allows for a comprehensive understanding of the crystalline lattice. For instance, the formation of a ternary cocrystal involving acefylline was successfully determined from laboratory X-ray powder pattern data. researchgate.net

The analysis of PXRD patterns helps in distinguishing between different crystalline forms by observing unique peak positions and intensities. For example, a study on melatonin-piperazine cocrystals demonstrated how PXRD, in conjunction with thermal analysis, could differentiate between two polymorphic forms and assess their relative stability. acs.org Such analyses are vital for selecting the most suitable and stable crystal form for pharmaceutical development. nih.gov

Below is a table summarizing the crystallographic data for an Acefylline-Nicotinamide cocrystal, illustrating the type of information obtained from diffraction studies.

| Parameter | Value |

| Formula | C9H10N4O4 · 2(C6H6N2O) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.375(3) |

| b (Å) | 10.452(2) |

| c (Å) | 15.634(4) |

| β (°) | 114.99(2) |

| V (ų) | 2115.1(8) |

| Z | 4 |

This data is for an Acefylline-Nicotinamide cocrystal and serves as an illustrative example of crystallographic parameters determined via X-ray diffraction techniques. researchgate.net

In Silico Modeling and Computational Chemistry Applications

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. nih.gov By predicting the binding affinity, which is often expressed in kcal/mol, researchers can estimate the strength of the interaction and identify potential drug candidates. nih.gov

For instance, molecular docking studies on acefylline derivatives have been conducted to evaluate their binding affinity against various biological targets. nih.govacs.org One study investigated the binding of acefylline derivatives to the HCV serine protease enzyme, revealing binding affinities ranging from -6.90 to -7.55 kcal/mol. nih.gov Another study on azomethines derived from acefylline tethered with triazole hybrids also utilized molecular docking to assess their potential as anticancer agents. dntb.gov.ua

The insights gained from molecular docking can guide the synthesis of novel compounds with improved activity. The analysis of molecular interactions, such as hydrogen bonds and π-π interactions, helps in understanding the structure-activity relationship (SAR). nih.gov

Below is a table showcasing representative binding affinities of Acefylline derivatives against a specific target, as determined by molecular docking studies.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| Acefylline Derivative 4b | HCV Serine Protease | -7.55 |

| Acefylline Derivative 4c | HCV Serine Protease | -6.90 |

| Control Drug 5 | HCV Serine Protease | -7.42 |

This data is derived from a study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives and illustrates the application of molecular docking in assessing binding affinity. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure, reactivity, and stability of molecules. jksus.orgjournaljsrr.com DFT methods are used to calculate various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). journaljsrr.comresearchgate.net

These calculations provide a deeper understanding of the molecule's behavior at the electronic level. For example, the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The MEP map helps to visualize the charge distribution within the molecule and identify regions that are prone to electrophilic or nucleophilic attack. journaljsrr.com

DFT calculations have been applied to study piperazine derivatives and other related compounds to complement experimental findings. jksus.orgdntb.gov.ua For instance, the geometric structure of a piperazine derivative was optimized using the B3LYP-D and WB97XD functionals with the 6-311++G** basis set. jksus.org The results of such calculations can be correlated with experimental data from spectroscopic techniques like FT-IR and UV-Vis. researchgate.net

The table below presents key quantum chemical parameters calculated for a representative organic compound, illustrating the type of data generated from DFT studies.

| Parameter | Value (in a specific solvent) |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -2.1 |

| Energy Gap (Eg) (eV) | 4.4 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 2.1 |

This data is illustrative and based on typical values obtained for organic molecules in DFT calculations. researchgate.net The specific values for this compound would require a dedicated computational study.

Degradation Pathways and Stability Assessment in Research Environments

Forced Degradation Studies Under Stress Conditions